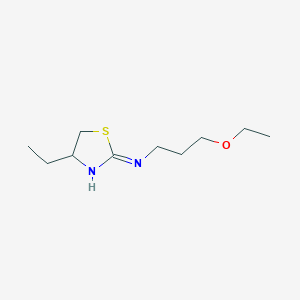

N-(3-ethoxypropyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

N-(3-ethoxypropyl)-4-ethyl-1,3-thiazolidin-2-imine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2OS/c1-3-9-8-14-10(12-9)11-6-5-7-13-4-2/h9H,3-8H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKWVJJJQXOOGAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CSC(=NCCCOCC)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxypropyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine typically involves the reaction of 3-ethoxypropylamine with 4-ethyl-4,5-dihydro-1,3-thiazol-2-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxypropyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The thiazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives.

Scientific Research Applications

N-(3-ethoxypropyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-ethoxypropyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(3-ethoxypropyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine with structurally related analogs, focusing on molecular properties, substituents, and synthetic relevance:

*Molecular formula inferred as C₁₀H₂₀N₂OS based on substituents.

†Calculated based on molecular formula.

Key Comparative Insights:

Substituent Effects :

- Electron-withdrawing groups (e.g., Cl, Br, CF₃O in ) increase reactivity in electrophilic substitutions but may reduce solubility.

- Alkyl/ether chains (e.g., 3-ethoxypropyl in ) improve lipophilicity and metabolic stability compared to halogenated analogs.

Synthetic Complexity :

- Derivatives with aryl halides (e.g., ) typically require palladium-catalyzed cross-coupling or nucleophilic aromatic substitution.

- Branched alkyl groups (e.g., 4,4-dimethyl in ) demand careful steric control during synthesis to avoid side reactions.

Biological Relevance :

- Thiazol-2-amine derivatives are frequently investigated as kinase inhibitors, antimicrobial agents, or anti-inflammatory compounds. The 3-ethoxypropyl group in the target compound may mimic natural substrates in enzyme-binding pockets.

Research Tools and Validation

Structural characterization of these compounds relies on:

Biological Activity

N-(3-ethoxypropyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine is a compound of interest due to its potential biological activities. This article reviews its synthesis, mechanisms of action, biological effects, and relevant case studies.

The synthesis of N-(3-ethoxypropyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine typically involves the reaction of 3-ethoxypropylamine with 4-ethyl-4,5-dihydro-1,3-thiazole under controlled conditions. The reaction is facilitated by suitable solvents and catalysts to achieve high yields and purity.

Chemical Structure:

- Molecular Formula: C10H20N2OS

- IUPAC Name: N-(3-ethoxypropyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine

The compound features a thiazole ring which is known for its diverse biological activities.

The biological activity of N-(3-ethoxypropyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine is primarily attributed to its interaction with specific molecular targets. It may modulate the activity of enzymes or receptors involved in various biochemical pathways. The exact mechanisms remain under investigation but suggest potential applications in pharmacology and biochemistry .

Antimicrobial Properties

Research indicates that compounds with thiazole rings often exhibit antimicrobial properties. Preliminary studies suggest that N-(3-ethoxypropyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine may have activity against certain bacterial strains. For instance:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Moderate inhibition |

Case Studies

Several studies have explored the biological effects of thiazole derivatives:

- Antimicrobial Activity Study : A study investigated the efficacy of thiazole derivatives against various pathogens. Results indicated that modifications to the thiazole structure enhanced antimicrobial potency .

- Cytotoxicity Assessment : In vitro tests assessed the cytotoxic effects of thiazole compounds on cancer cell lines. Some derivatives showed promising results in inhibiting cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.